molecular formula C16H21F3N2O3S B2927268 4-Methoxy-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)piperidine CAS No. 2034309-71-0

4-Methoxy-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)piperidine

Cat. No.: B2927268
CAS No.: 2034309-71-0
M. Wt: 378.41
InChI Key: VMOLQUWCHGNWAE-UHFFFAOYSA-N
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Description

4-Methoxy-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)piperidine (CAS 2034309-71-0) is a high-purity chemical compound supplied for research and development purposes. This molecule features a complex structure with a piperidine ring linked to an azetidine group via a sulfonyl bridge, and is substituted with a 4-methoxy group and a 4-(trifluoromethyl)phenyl moiety . With a molecular formula of C16H21F3N2O3S and a molecular weight of 378.41 g/mol, it possesses calculated properties suitable for medicinal chemistry research, including a topological polar surface area of 58.2 Ų and an XLogP3 of 2.2, indicating good membrane permeability . Compounds containing azetidine and piperidine scaffolds, particularly those with benzenesulfonyl groups, are of significant interest in modern drug discovery . They are frequently investigated as modulators of various biological targets, including ion channels and G-protein-coupled receptors (GPCRs) . Similar structural motifs have shown promise in early research for conditions such as epileptic encephalopathies and cognitive disorders, highlighting the potential research value of this chemotype . This product is intended for research use only and is not for diagnostic or therapeutic use in humans or animals. Researchers can order this compound in various quantities from available suppliers .

Properties

IUPAC Name

4-methoxy-1-[1-[4-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O3S/c1-24-14-6-8-20(9-7-14)13-10-21(11-13)25(22,23)15-4-2-12(3-5-15)16(17,18)19/h2-5,13-14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOLQUWCHGNWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)piperidine is a compound of interest due to its potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the azetidine ring and subsequent introduction of the sulfonyl and methoxy groups. Detailed synthetic routes can vary based on the specific starting materials used.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

Cell Line IC50 (µM) Comparison Drug IC50 (µM)
MCF-70.875-Fluorouracil17.02
MDA-MB-2311.755-Fluorouracil11.73

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific signaling pathways crucial for cancer cell proliferation. It has been suggested that similar compounds can induce apoptosis through caspase activation and cell cycle arrest, particularly at the G2/M phase .

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence regarding the neuroprotective effects of related piperidine derivatives. A study indicated that certain derivatives exhibited anticonvulsant activity without significant neurotoxicity at higher doses, making them potential candidates for treating seizure disorders .

Case Study 1: Anticancer Efficacy

In a comparative study, a derivative of the compound was tested against multiple cancer types, showing promising results in reducing tumor size in xenograft models. The study highlighted the compound's ability to significantly lower tumor burden while maintaining a favorable safety profile .

Case Study 2: Neurotoxicity Assessment

A neurotoxicity assessment was conducted using the rotorod test in mice to evaluate the safety profile of similar compounds. Results indicated that certain derivatives did not exhibit neurotoxic effects at doses up to 100 mg/kg, suggesting a good therapeutic window for further development .

Comparison with Similar Compounds

Compound 43 ()

  • Structure : Piperidine linked to a sulfonamide group attached to a benzo[d][1,3]dioxol-5-yloxy and 4-fluorophenyl substituent.
  • Key Data :
    • Molecular Weight: 465.16 (HRMS, [M+H]⁺)
    • Melting Point: 149.8–150.9°C
    • IR Peaks: 3137 cm⁻¹ (N–H stretch), 1345 cm⁻¹ (S=O symmetric stretch)
  • Comparison : The benzo[d][1,3]dioxol-5-yloxy group introduces additional aromaticity and oxygen atoms, increasing polarity compared to the target compound’s methoxy and azetidine groups. The fluorophenyl substituent may reduce metabolic oxidation but lacks the trifluoromethyl group’s electron-withdrawing effects .

Compound 3 ()

  • Structure: 1-[4-(4-Methyl-piperidine-1-sulfonyl)phenyl]ethanone.
  • Key Features : A methyl-piperidine sulfonamide linked to a phenyl ring with an acetyl group.
  • However, the absence of an azetidine or trifluoromethyl group reduces steric complexity compared to the target compound .

Azetidine and Pyrrolidine Analogues

Compound 19a ()

  • Structure : Pyrrolidine (5-membered ring) sulfonamide with a 4-(trifluoromethyl)phenyl group.
  • Key Features : The pyrrolidine ring increases conformational flexibility compared to the target’s azetidine.
  • Comparison : The larger pyrrolidine ring may reduce ring strain but could compromise binding specificity in sterically constrained targets .

Spiro-Indole Derivatives ()

  • Structure : Spiro[indole-3,3'-pyrrolidine] with a 4-(trifluoromethyl)phenyl sulfonamide.
  • Key Data: Diastereomeric Ratio: 84:16 (for compounds 140 and 141) HPLC Retention Times: 27.6 min (major) vs. 21.1 min (minor)

Physicochemical and Computational Properties

Compound from

  • Structure : Piperidine with a 4-fluorobenzoyl group and 1-oxo-3-[4-(trifluoromethyl)phenyl]propyl chain.
  • Key Data :
    • Molecular Weight: 407.40
    • Polar Surface Area (PSA): 37.38 Ų
  • Comparison : The higher PSA suggests greater polarity, which may reduce blood-brain barrier penetration relative to the target compound. The trifluoromethyl group is retained, emphasizing its role in enhancing stability .

Compound from

  • Structure: Piperidine substituted with a methylsulfonylphenoxy group and 1,2,4-oxadiazole.
  • Comparison : The absence of an azetidine or trifluoromethyl group highlights the target compound’s unique balance of lipophilicity and steric bulk .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-methoxy-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)piperidine, and how can reaction conditions be optimized?

  • Methodology : The compound’s core structure involves a piperidine ring fused with an azetidine moiety and substituted with a sulfonyl group. Key steps include:

  • Sulfonylation : React the azetidine intermediate with 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 268 K) to introduce the sulfonyl group .
  • Coupling : Use nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine-methoxy group. Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature (e.g., reflux for sluggish reactions) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .

Q. How can the compound’s stereochemistry and crystal structure be validated?

  • Methodology :

  • X-ray crystallography : Resolve the absolute configuration of chiral centers (e.g., azetidin-3-yl and piperidine) using single-crystal diffraction. Analyze dihedral angles between aromatic rings and chair conformations of piperidine .
  • Spectroscopic analysis : Confirm regiochemistry via 1^1H-1^1H NOESY (nuclear Overhauser effect) to detect spatial proximity of substituents .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology : Prioritize enzyme inhibition assays (e.g., cholinesterase for neurodegenerative applications) or antimicrobial disk diffusion tests.

  • Enzyme inhibition : Use Ellman’s method to measure acetylcholinesterase (AChE) inhibition at 412 nm, comparing IC50_{50} values to donepezil .
  • Antimicrobial activity : Test against Candida albicans or Aspergillus niger via agar dilution (MIC determination) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy or trifluoromethoxy) and assess impacts on bioactivity .
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities toward targets like serotonin transporters or kinase domains .
  • Pharmacophore mapping : Identify critical moieties (e.g., sulfonyl group for hydrogen bonding) using Schrödinger’s Phase .

Q. What experimental approaches resolve contradictions in observed biological activity across studies?

  • Methodology :

  • Orthogonal assays : Validate antimicrobial results with time-kill curves alongside disk diffusion to distinguish static vs. cidal effects .
  • Metabolic stability testing : Use liver microsomes (human/rat) to determine if discrepancies arise from rapid Phase I/II metabolism .

Q. How can the compound’s selectivity for specific kinase targets (e.g., ALK/ROS1) be enhanced?

  • Methodology :

  • Kinase profiling : Screen against a panel of 50+ kinases (DiscoverX) to identify off-target binding.
  • Crystal structure-guided optimization : Introduce steric hindrance (e.g., bulkier substituents) to block non-target kinase interactions .

Q. What strategies improve its blood-brain barrier (BBB) permeability for CNS applications?

  • Methodology :

  • PAMPA-BBB assay : Measure passive diffusion using a lipid-coated membrane; target logPP 2–5 for optimal permeability .
  • Prodrug design : Mask polar groups (e.g., sulfonyl) with ester linkages that hydrolyze in vivo .

Methodological Notes

  • Synthetic Challenges : The trifluoromethyl group may sterically hinder sulfonylation; use excess sulfonyl chloride (1.5 eq) and prolonged reaction times (12–24 h) .
  • Data Interpretation : Conflicting antimicrobial results may arise from strain-specific resistance mechanisms; include reference strains (e.g., E. coli ATCC 25922) for normalization .

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